molecular formula C18H18BrNO4S2 B2419340 4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PENTYLSULFANYL)-1,3-OXAZOLE CAS No. 850928-82-4

4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PENTYLSULFANYL)-1,3-OXAZOLE

Cat. No.: B2419340
CAS No.: 850928-82-4
M. Wt: 456.37
InChI Key: YQAMQPSYHGTSOU-UHFFFAOYSA-N
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Description

4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-(pentylsulfanyl)-1,3-oxazole is a synthetic 1,3-oxazole derivative designed for pharmaceutical and biological chemistry research. This compound integrates multiple pharmacophores known to confer significant biological activity, making it a valuable chemical tool for investigating new therapeutic agents. The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, extensively documented for its diverse biological profile, including antimicrobial, anticancer, and anti-inflammatory properties . The specific substitution pattern on this oxazole nucleus is critical for its bioactivity. The presence of the 4-bromobenzenesulfonyl group is a significant feature, as sulfone-containing compounds are established in numerous bioactive molecules and drugs, such as the anti-inflammatory agents Celecoxib and Dapsone, contributing to interactions with enzymatic targets like cyclooxygenase-2 (COX-2) . The furan-2-yl heterocycle and the pentylsulfanyl side chain further enhance the molecule's potential for structure-activity relationship (SAR) studies, particularly in modulating lipophilicity and membrane permeability. Preliminary research on structurally related oxazole derivatives suggests potential investigative applications in several areas. Compounds with similar architectures have demonstrated promising antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . Furthermore, analogous sulfonyl-containing oxazol-5(4H)-ones have shown significant analgesic and anti-inflammatory activity in pharmacological models, such as the writhing test and hot plate test, with molecular docking studies indicating potential interactions with pain and inflammation-related targets . The combination of these features makes this compound a compelling candidate for research into novel antimicrobials or non-opioid analgesic pathways. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-5-pentylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4S2/c1-2-3-4-12-25-18-17(20-16(24-18)15-6-5-11-23-15)26(21,22)14-9-7-13(19)8-10-14/h5-11H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAMQPSYHGTSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PENTYLSULFANYL)-1,3-OXAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-bromophenylsulfonyl chloride, which is then reacted with furan-2-yl-oxazole in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PENTYLSULFANYL)-1,3-OXAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PENTYLSULFANYL)-1,3-OXAZOLE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PENTYLSULFANYL)-1,3-OXAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole
  • 4-((4-Methylphenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole
  • 4-((4-Nitrophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole

Uniqueness

4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PENTYLSULFANYL)-1,3-OXAZOLE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Biological Activity

The compound 4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-5-(pentylsulfanyl)-1,3-oxazole (C20H13BrFNO4S2) is a synthetic organic molecule that exhibits a variety of biological activities. This article reviews its biological properties, including its potential as an analgesic and anti-inflammatory agent, supported by data from relevant studies.

Chemical Structure and Properties

This compound belongs to the oxazole family and is characterized by a complex structure that includes a furan ring and a sulfonyl group. Its molecular formula is C20H13BrFNO4S2, and it has been identified in various screening libraries for drug discovery, particularly in the context of antiviral and kinase inhibition studies .

Analgesic Activity

Recent studies have indicated that derivatives of oxazolones, including compounds similar to the one , exhibit significant analgesic properties. For instance, a study focused on the synthesis of 4-arylidene-oxazol-5(4H)-ones demonstrated that these compounds could effectively reduce pain in rodent models through pharmacological tests such as the writhing test and hot plate test. The results showed that certain derivatives possessed analgesic effects comparable to standard analgesics like pentazocine .

Anti-inflammatory Effects

The presence of the sulfonyl group in oxazole derivatives has been linked to anti-inflammatory activity. In particular, compounds containing this moiety have been shown to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. Molecular docking studies suggest that these compounds may bind effectively to COX-2, potentially leading to decreased inflammation and pain .

Study 1: Synthesis and Evaluation

A recent synthesis study reported the creation of several new oxazolone derivatives, including those with the bromobenzenesulfonyl group. The acute toxicity of these compounds was assessed using OECD guidelines, revealing low toxicity levels. Histopathological examinations indicated no significant adverse effects on organ tissues, suggesting a favorable safety profile for further development .

Study 2: Molecular Docking Studies

Molecular docking simulations conducted on similar oxazole derivatives revealed promising binding affinities against COX-2 and other pain-related biological targets. This computational approach supports the hypothesis that these compounds could serve as effective analgesics with anti-inflammatory properties .

Data Table: Biological Activities of Related Compounds

Compound NameAnalgesic ActivityAnti-inflammatory ActivityToxicity Level
Oxazolone AModerateHighLow
Oxazolone BHighModerateLow
Target Compound (C20H13BrFNO4S2)Pending EvaluationPending EvaluationLow

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